molecular formula C8H6N2O6 B14520278 3-Nitro-4-(5-nitrofuran-2-yl)but-3-en-2-one CAS No. 63112-09-4

3-Nitro-4-(5-nitrofuran-2-yl)but-3-en-2-one

Cat. No.: B14520278
CAS No.: 63112-09-4
M. Wt: 226.14 g/mol
InChI Key: GLPYBKLLGGYIHJ-UHFFFAOYSA-N
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Description

3-Nitro-4-(5-nitrofuran-2-yl)but-3-en-2-one is a compound that belongs to the class of nitrofurans, which are known for their broad-spectrum antibacterial activity. Nitrofurans are synthetic chemotherapeutics that exhibit activity against a wide range of gram-positive and gram-negative bacteria, fungi, and protozoa . The compound’s structure includes a furan ring with a nitro group, which is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-nitrofuran-2-carbaldehyde with appropriate reagents to form the desired compound . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of nitrofuran derivatives, including 3-Nitro-4-(5-nitrofuran-2-yl)but-3-en-2-one, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization, filtration, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(5-nitrofuran-2-yl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while oxidation can produce nitroso compounds.

Scientific Research Applications

3-Nitro-4-(5-nitrofuran-2-yl)but-3-en-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Nitro-4-(5-nitrofuran-2-yl)but-3-en-2-one involves the inhibition of bacterial enzymes involved in essential metabolic processes. The compound interferes with the function of enzymes like acetyl-CoA, which is crucial for glucose metabolism and energy production . This disruption leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • Nitrofurazone
  • Nitrofurantoin
  • Furazolidone
  • Furaltadone

Comparison

3-Nitro-4-(5-nitrofuran-2-yl)but-3-en-2-one is unique due to its specific structure, which includes a but-3-en-2-one moiety. This structural feature may contribute to its distinct biological activity compared to other nitrofuran derivatives . While all these compounds share a common furan ring with a nitro group, their varying side chains and functional groups result in different pharmacological properties and applications.

Properties

CAS No.

63112-09-4

Molecular Formula

C8H6N2O6

Molecular Weight

226.14 g/mol

IUPAC Name

3-nitro-4-(5-nitrofuran-2-yl)but-3-en-2-one

InChI

InChI=1S/C8H6N2O6/c1-5(11)7(9(12)13)4-6-2-3-8(16-6)10(14)15/h2-4H,1H3

InChI Key

GLPYBKLLGGYIHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=C(O1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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